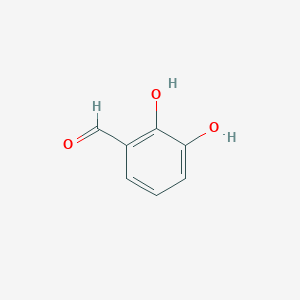







|
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7]C)[C:4]=1[OH:5].Br>C(O)(=O)C>[OH:5][C:4]1[C:6]([OH:7])=[CH:9][CH:10]=[CH:11][C:3]=1[CH:2]=[O:1]
|


|
Name
|
|
|
Quantity
|
152 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC1=C(O)C(OC)=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
The acid mixture is then distilled off
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue is subjected to fractional vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
is purified by recrystallisation from 1 l of heptane (hexane
|
|
Type
|
CUSTOM
|
|
Details
|
is recovered)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=O)C=CC=C1O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 97 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |